
Spectroscopic Profile of 1-Chloro-4-
ethynylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Chloro-4-ethynylbenzene

Cat. No.: B013528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-chloro-4-
ethynylbenzene (C8H5Cl), a valuable building block in organic synthesis and materials

science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound

identification and characterization.

Spectroscopic Data Summary
The spectroscopic data for 1-chloro-4-ethynylbenzene is summarized in the tables below,

providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.45-7.47 m 2H, Aromatic

7.32-7.36 m 2H, Aromatic

3.09 s 1H, Ethynyl
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Solvent: CDCl₃, Instrument Frequency: 400 MHz

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

134.23 Aromatic C-Cl

132.80 Aromatic CH

128.68 Aromatic CH

121.75 Aromatic C-C≡CH

90.28 ≡C-H

88.21 -C≡

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch

~2100 Medium, Sharp C≡C stretch

~1590, 1481 Medium C=C aromatic ring stretch

~1091 Strong C-Cl stretch

~831 Strong
C-H out-of-plane bend (p-

disubstituted)

Sample Preparation: Neat

Mass Spectrometry (MS)
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m/z Relative Intensity Assignment

136 High [M]⁺ (Molecular ion, ³⁵Cl)

138 Medium [M+2]⁺ (Isotope peak, ³⁷Cl)

101 Medium [M-Cl]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A sample of 1-chloro-4-ethynylbenzene (approximately 5-10 mg) is

dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) within an NMR tube.[1] The sample is

thoroughly mixed to ensure homogeneity.[1]

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz

spectrometer.[2][3] For ¹H NMR, the spectral window generally covers a range of -1 to 9 ppm.

[4] For ¹³C NMR, a typical spectral window is -10 to 180 ppm.[4] The chemical shifts are

reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 1-chloro-4-ethynylbenzene, the spectrum can be

obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is

placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5]

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded to subtract

any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.[5] The sample spectrum is

then collected. The data is typically presented in terms of wavenumber (cm⁻¹) versus

transmittance.
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Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often

via a gas chromatograph (GC-MS) for pure samples. Electron Ionization (EI) is a common

method used, where the sample molecules are bombarded with a high-energy electron beam,

causing ionization and fragmentation.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-

charge ratio (m/z). The detector records the abundance of each ion. The resulting mass

spectrum plots the relative intensity of the ions as a function of their m/z ratio.[6] The molecular

ion peak ([M]⁺) and the isotopic pattern for chlorine ([M+2]⁺) are key features in the spectrum

of 1-chloro-4-ethynylbenzene.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 1-chloro-4-ethynylbenzene.

Sample Preparation

Spectroscopic Analysis

NMR Data Processing IR Data Processing MS Data Processing

Data Interpretation & Structure Confirmation

1-Chloro-4-ethynylbenzene

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H NMR ¹³C NMR IR Spectrum Mass Spectrum

Structural Confirmation
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Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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